N-(4-ethoxyphenyl)-2-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-METHYL-N~1~-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a thiazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-METHYL-N~1~-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the benzamide core. The ethoxyphenyl and methyl groups are introduced through subsequent reactions. Common reagents used in these reactions include thionyl chloride, ethyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-METHYL-N~1~-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-METHYL-N~1~-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-METHYL-N~1~-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-fluoro-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide
- N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide
Uniqueness
N~1~-(4-ETHOXYPHENYL)-2-METHYL-N~1~-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)BENZAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C28H28N2O2S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C28H28N2O2S/c1-4-11-25-26(21-13-7-6-8-14-21)29-28(33-25)30(22-16-18-23(19-17-22)32-5-2)27(31)24-15-10-9-12-20(24)3/h6-10,12-19H,4-5,11H2,1-3H3 |
InChI Key |
DNRALBZCDSCLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OCC)C(=O)C3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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